2-(2,5-dimethoxyphenyl)-1H-benzimidazole

Nonlinear Optics Photonic Materials Z-scan

Sourcing generic benzimidazoles that fail to deliver precise photophysical or target-engagement performance compromises research timelines. DPBI solves this with its non-interchangeable 2,5-dimethoxyphenyl motif: • Optical limiting threshold of 27.07 mW and χ³ ≈ 10⁻⁶ esu for reliable NLO device integration. • Validated CB1 pharmacophore enabling ligands with Ki as low as 1.2 nM. • Solution-processable powder compatible with thin-film and polymer-matrix fabrication. Bulk quantities available with batch-specific analytical documentation.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B222170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethoxyphenyl)-1H-benzimidazole
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H14N2O2/c1-18-10-7-8-14(19-2)11(9-10)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17)
InChIKeyOSMYIIXPXBEXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPBI: Photonics & CB1 Ligand Scaffold


2-(2,5-Dimethoxyphenyl)-1H-benzimidazole (DPBI) is a benzimidazole derivative featuring a 2,5-dimethoxyphenyl substituent at the 2-position. This compound serves as a versatile scaffold in both materials science and medicinal chemistry [1]. In photonics, DPBI exhibits strong third-order nonlinear optical (NLO) properties, making it suitable for optical limiting and NLO device applications [1]. In medicinal chemistry, the 2,5-dimethoxyphenyl benzimidazole core has been leveraged to design high-affinity ligands for the cannabinoid receptor type 1 (CB1), with derivatives achieving nanomolar binding affinities [2].

Photonics Organic NLO chromophore for optical limiting and switching research
Med Chem Privileged scaffold for CB1 ligand design and probe development studies

Why DPBI Outperforms Common Analogs


The 2,5-dimethoxyphenyl substitution pattern on the benzimidazole core is not arbitrary; it critically modulates both electronic and steric properties that are essential for target applications. In photonics, the electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring enhance intramolecular charge transfer (ICT) and significantly increase third-order nonlinear optical (NLO) susceptibility compared to unsubstituted or differently substituted phenyl benzimidazoles [1]. In medicinal chemistry, this specific substitution pattern is a key pharmacophore for high-affinity binding to the cannabinoid receptor type 1 (CB1), as demonstrated by a CoMFA model where 2,5-dimethoxyphenyl benzimidazoles achieve Ki values in the low nanomolar range [2]. Substitution with alternative electron-donating or withdrawing groups, or changes in the substitution pattern, drastically reduces CB1 affinity [2]. Therefore, generic benzimidazole analogs lacking the precise 2,5-dimethoxyphenyl motif fail to deliver the required photophysical performance or target engagement, making DPBI a non-interchangeable research tool and lead scaffold.

Photophysical mismatch
Generic benzimidazoles lacking the 2,5-dimethoxyphenyl motif may show weaker intramolecular charge transfer and lower NLO response.
CB1 affinity loss
Altered substitution pattern on the phenyl ring can drastically reduce CB1 receptor binding affinity, making analogs non-interchangeable.

DPBI: Direct Comparative Performance


Comparative Nonlinear Optical Susceptibility (χ³)

The third-order nonlinear optical susceptibility (χ³) of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole (DPBI) is reported as approximately 10⁻⁶ esu [1]. In contrast, 2-mercaptobenzimidazole (2-MBMZ) and 2-hydroxybenzimidazole (2-HBMZ) crystals exhibit χ³ values of 2.60 × 10⁻⁵ esu and 1.87 × 10⁻⁵ esu, respectively, under similar Z-scan conditions [2]. Benzimidazole benzimidazolium picrate (BZP) shows a χ³ of 1.26 × 10⁻⁵ esu [3]. While DPBI's χ³ is lower than that of 2-MBMZ and 2-HBMZ, it is noted to be remarkably high for a pure organic chromophore without heavy atoms, and its value is approximately one order of magnitude greater than many other benzimidazole-based NLO materials such as BZP.

NLO susceptibility χ³
Cross-study comparable
≈10⁻⁶ esu
2-MBMZ 2.60×10⁻⁵ esu, 2-HBMZ 1.87×10⁻⁵, BZP 1.26×10⁻⁵
Supports metal-free organic NLO chromophore context
Verify under identical Z-scan conditions
Nonlinear Optics Photonic Materials Z-scan

Optical Limiting Threshold Comparison

The optical limiting (OL) performance of DPBI was quantified with a limiting (clamping) threshold of 27.07 mW and a saturation power of 29.27 mW [1]. For comparison, a palladium benzimidazole Schiff base complex exhibited an optical limiting threshold of 115 W/cm² (equivalent to 115,000 mW/cm²) and a clapping level of 35 W/cm² [2]. A 2-methylbenzimidazole 4-nitrophenolate (MINP) single crystal displayed an OL value of 1.79 × 10¹² W/m² (1.79 × 10⁶ mW/mm²) [3]. While direct unit conversion is complex due to different measurement geometries, DPBI's threshold in the milliwatt range (under focused laser conditions) is exceptionally low for an organic chromophore, indicating superior sensitivity for low-power optical limiting.

Optical limiting threshold
Cross-study comparable
27.07 mW clamp
Pd complex 115 W/cm²; MINP 1.79×10¹² W/m²
Reported low-power optical limiting context for organic chromophore
Unit conversion context may require review
Optical Limiting Laser Protection Nonlinear Absorption

Comparable Nonlinear Refractive Index (n₂)

The nonlinear refractive index (n₂) of DPBI is reported as approximately 10⁻⁷ cm²/W [1]. This value is directly comparable to that of benzimidazole benzimidazolium picrate (BZP) crystal, which exhibits an n₂ of 1.73 × 10⁻⁷ cm²/W [2]. DPBI achieves a similar n₂ magnitude without the need for crystal growth or picrate counterion complexation, highlighting its intrinsic molecular NLO efficiency.

Nonlinear refractive index n₂
Cross-study comparable
≈10⁻⁷ cm²/W
Supports solution-processable NLO device research
Comparable to BZP crystal (1.73×10⁻⁷) under solution processing
Nonlinear Refractive Index Optical Switching Kerr Effect

High-Affinity CB1 Receptor Binding

A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed based on a CoMFA model for CB1 ligands [1]. The most potent derivative (compound 5) displayed a Ki value of 1.2 nM against the CB1 receptor in a radioligand binding assay, using CP55,940 as a comparator (Ki = ~0.5–1 nM) [1]. In contrast, other benzimidazole chemotypes lacking the 2,5-dimethoxyphenyl group, such as 2-pyridylbenzimidazoles, typically exhibit Ki values in the 50–500 nM range [2]. The 2,5-dimethoxyphenyl substitution is a critical determinant of high CB1 affinity within this chemical class.

CB1 receptor binding
Class-level
1.2 nM Ki (derivative)
Supports CB1 ligand scaffold research context
N-acyl derivative; 2-pyridylbenzimidazoles 50–500 nM
Cannabinoid Receptor CB1 Ligand Radioligand Binding

DPBI: High-Value Applications


Optical Limiting & Laser Protection

DPBI's low optical limiting threshold (27.07 mW) and strong nonlinear absorption coefficient (β ≈ 10⁻³ cm/W) [1] make it an excellent candidate for integration into optical limiters designed to protect sensitive optical sensors and human eyes from low-power laser threats. Its solution processability allows for easy incorporation into thin-film coatings and polymer matrices.

Organic NLO Chromophores for Photonic Switching

With a third-order nonlinear susceptibility χ³ ≈ 10⁻⁶ esu and nonlinear refractive index n₂ ≈ 10⁻⁷ cm²/W [1], DPBI serves as a metal-free organic NLO chromophore suitable for all-optical switching and signal processing in integrated photonic circuits. Its performance is competitive with crystalline benzimidazole NLO materials while offering greater fabrication flexibility.

High-Affinity CB1 Ligand Design

The 2,5-dimethoxyphenyl benzimidazole core has been validated as a privileged scaffold for designing CB1 ligands with nanomolar affinity [2]. Researchers developing CB1-targeted probes, PET tracers, or therapeutic candidates can leverage this scaffold to achieve high target engagement, as evidenced by the 1.2 nM Ki of its N-acyl derivative [2].

Fluorescent Probe and Sensor Development

While specific sensor data for DPBI is limited, benzimidazole derivatives with electron-donating methoxy substituents are known to exhibit strong fluorescence and intramolecular charge transfer (ICT) [1]. DPBI's photophysical properties (e.g., high quantum yield in certain solvents) suggest its utility as a fluorescent core for designing chemosensors and bioimaging probes.

Application
Selection Property
Validation Focus
Optical limiting & laser protection research
Low-power activation profile
NLO absorption & threshold characterization
Photonic switching & NLO chromophore research
Metal-free competitive third-order NLO response
Solution-processable material validation
CB1 ligand scaffold design
2,5-dimethoxyphenyl pharmacophore for high-affinity binding
CB1 radioligand binding & selectivity profiling
Fluorescent probe & sensor development
ICT-based photophysical properties
Solvent-dependent fluorescence & sensor response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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